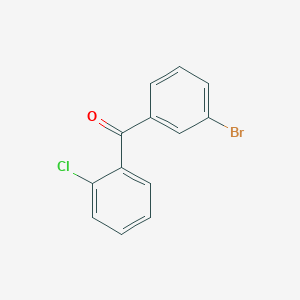

3-Bromo-2'-chlorobenzophenone

Description

BenchChem offers high-quality 3-Bromo-2'-chlorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2'-chlorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUVTKIEEJVZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568108 | |

| Record name | (3-Bromophenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135774-38-8 | |

| Record name | (3-Bromophenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2'-chlorobenzophenone for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-2'-chlorobenzophenone, a halogenated aromatic ketone with significant potential as a versatile building block in organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. This document delves into its core properties, synthesis methodologies, potential applications, and essential safety and handling protocols, offering a valuable resource for researchers, scientists, and professionals in drug development.

Core Compound Identity and Properties

CAS Number: 135774-38-8[1]

Molecular Formula: C₁₃H₈BrClO[1]

Molecular Weight: 295.56 g/mol

While experimentally determined physicochemical properties for 3-Bromo-2'-chlorobenzophenone are not extensively documented in publicly available literature, its structural characteristics suggest it is a solid at room temperature with low aqueous solubility, a common trait for diaryl ketones of similar molecular weight.

Table 1: Physicochemical Properties of 3-Bromo-2'-chlorobenzophenone

| Property | Value | Source |

| CAS Number | 135774-38-8 | [1] |

| Molecular Formula | C₁₃H₈BrClO | [1] |

| Molecular Weight | 295.56 g/mol | |

| Physical State | Solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water (predicted); Soluble in common organic solvents like chloroform, acetone, and alcohols. | Inferred from related compounds[2] |

Synthesis Strategies: A Field-Proven Perspective

The synthesis of unsymmetrical diaryl ketones like 3-Bromo-2'-chlorobenzophenone can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Friedel-Crafts Acylation: The Classic Approach

The most direct and widely employed method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, an acyl halide or anhydride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

For the synthesis of 3-Bromo-2'-chlorobenzophenone, this would involve the reaction of 3-bromobenzoyl chloride with chlorobenzene, or alternatively, 2-chlorobenzoyl chloride with bromobenzene. The regioselectivity of the acylation on the substituted benzene ring is a critical consideration.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize 3-Bromo-2'-chlorobenzophenone via Friedel-Crafts acylation.

Materials:

-

3-Bromobenzoyl chloride

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: To the stirred suspension, add 3-bromobenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise via the dropping funnel.

-

Addition of Aromatic Substrate: Following the addition of the acyl chloride, add chlorobenzene (1.1 equivalents) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl to decompose the aluminum chloride complex.

-

Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-Bromo-2'-chlorobenzophenone.

Diagram 1: Friedel-Crafts Acylation Workflow

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-2'-chlorobenzophenone

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-Bromo-2'-chlorobenzophenone, a key intermediate in the development of various pharmaceuticals and fine chemicals. The methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and scalable for research and development applications.

Introduction and Strategic Importance

3-Bromo-2'-chlorobenzophenone is a disubstituted aromatic ketone featuring bromine and chlorine atoms on its two phenyl rings. This unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The bromine atom, in particular, serves as a versatile handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[1][2][3] The presence of the ortho-chloro substituent introduces specific steric and electronic properties that can influence the molecule's conformational preferences and biological activity.

Synthetic Pathways: A Comparative Analysis

The synthesis of unsymmetrical benzophenones like 3-Bromo-2'-chlorobenzophenone can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Friedel-Crafts Acylation: The Classical Approach

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[4][5] For the synthesis of 3-Bromo-2'-chlorobenzophenone, two primary disconnection approaches exist:

-

Route A: Acylation of chlorobenzene with 3-bromobenzoyl chloride.

-

Route B: Acylation of bromobenzene with 2-chlorobenzoyl chloride.

Causality Behind Route Selection: Route B is generally preferred. The bromine atom in bromobenzene is a deactivating but ortho-, para-directing group. The acylation will primarily occur at the para position, with some ortho substitution. In contrast, the chlorine atom in chlorobenzene is also ortho-, para-directing. Acylation of chlorobenzene with 3-bromobenzoyl chloride would lead to a mixture of isomers that are challenging to separate.[6]

dot

Caption: Synthetic routes to 3-Bromo-2'-chlorobenzophenone.

Palladium-Catalyzed Suzuki-Miyaura Coupling: A Modern Alternative

The Suzuki-Miyaura coupling offers a highly efficient and regioselective method for the formation of carbon-carbon bonds.[1][7] This reaction is particularly advantageous for constructing biaryl ketones. The most logical approach for synthesizing 3-Bromo-2'-chlorobenzophenone via this method involves the coupling of an arylboronic acid with an aryl halide.

Strategic Advantage: The palladium-catalyzed coupling of 3-bromobenzoyl chloride with 2-chlorophenylboronic acid is a highly convergent and selective route.[2][3] This method avoids the formation of isomeric byproducts often encountered in Friedel-Crafts acylations.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis, purification, and characterization of 3-Bromo-2'-chlorobenzophenone.

Synthesis via Friedel-Crafts Acylation

This protocol outlines the synthesis of 3-Bromo-2'-chlorobenzophenone from bromobenzene and 2-chlorobenzoyl chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Bromobenzene | 157.01 | 1.57 g | 0.01 |

| 2-Chlorobenzoyl chloride | 175.01 | 1.75 g | 0.01 |

| Aluminum chloride (anhydrous) | 133.34 | 1.47 g | 0.011 |

| Dichloromethane (anhydrous) | - | 20 mL | - |

| Hydrochloric acid (1 M) | - | 20 mL | - |

| Saturated sodium bicarbonate | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.47 g, 0.011 mol) and anhydrous dichloromethane (10 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 2-chlorobenzoyl chloride (1.75 g, 0.01 mol) in anhydrous dichloromethane (5 mL) and add it dropwise to the stirred aluminum chloride suspension over 15 minutes.

-

To this mixture, add bromobenzene (1.57 g, 0.01 mol) dissolved in anhydrous dichloromethane (5 mL) dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Recrystallization and Column Chromatography

The crude 3-Bromo-2'-chlorobenzophenone can be purified by either recrystallization or column chromatography.

Recrystallization: Recrystallization is an effective method for purifying solid compounds.[8][9] The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.

Solvent Selection: A mixture of ethanol and water or hexane and ethyl acetate is often suitable for benzophenone derivatives.[10]

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If any insoluble impurities remain, perform a hot filtration.

-

Slowly add water dropwise to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Column Chromatography: For separating mixtures with closely related polarities, column chromatography is the preferred method.[11][12]

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

dot

Caption: Purification workflow for 3-Bromo-2'-chlorobenzophenone.

Characterization and Spectroscopic Analysis

The structure and purity of the synthesized 3-Bromo-2'-chlorobenzophenone must be confirmed through various analytical techniques.

Melting Point

The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Bromo-2'-chlorobenzophenone is expected to show a strong absorption band characteristic of the carbonyl (C=O) group.[13][14][15]

Expected Peaks:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~1660 | C=O stretch | Strong |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1600-1450 | Aromatic C=C stretch | Medium-Strong |

| ~1100 | C-Br stretch | Medium |

| ~750 | C-Cl stretch | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum will show a complex multiplet pattern in the aromatic region (δ 7.2-7.8 ppm) corresponding to the eight aromatic protons. The exact chemical shifts and coupling constants will be influenced by the positions of the bromine and chlorine substituents.

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will exhibit 13 distinct signals. The carbonyl carbon will appear significantly downfield (δ ~195 ppm). The aromatic carbons will resonate in the range of δ 120-140 ppm. The carbons directly attached to the halogens will show characteristic chemical shifts.[16][17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern.[18][19][20]

Expected Isotopic Pattern for Molecular Ion (M⁺):

-

M⁺: Contains ⁷⁹Br and ³⁵Cl

-

M⁺+2: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl (higher intensity)

-

M⁺+4: Contains ⁸¹Br and ³⁷Cl

The relative intensities of these peaks will depend on the natural abundance of the isotopes (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1).[19]

dot

Caption: Analytical workflow for structural confirmation.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 3-Bromo-2'-chlorobenzophenone. By understanding the underlying principles of the synthetic routes and analytical techniques, researchers can confidently and efficiently produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.

References

- A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling - Benchchem. (n.d.).

- Far-Infrared Spectrum of Benzophenone: Spectroscopy Letters - Taylor & Francis. (n.d.).

- What is benzophenone ir spectrum? - Proprep. (n.d.).

- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (2014, March 17).

- [FREE] IR Spectrum of Benzophenone and Triphenylmethanol I have partly labeled these two IR spectrums but need - Brainly. (2023, July 1).

- Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed. (1987).

- FT-IR spectra of benzophenone-containing PSEBS during... - ResearchGate. (n.d.).

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023, November 15).

- Comparative FTIR spectra of benzophenone and the product of the... | Download Scientific Diagram - ResearchGate. (n.d.).

- Recrystallization Techniques in Chemistry | PDF | Solubility | Filtration - Scribd. (n.d.).

- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (2018, January 10).

- Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues † - Sciforum. (2023, November 15).

- Column Chromatography - Organic Chemistry - Jack Westin. (n.d.).

- (PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - ResearchGate. (2025, November 16).

- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. (2018, April 2).

- 3-BROMOCHLOROBENZENE(108-37-2) 1H NMR spectrum - ChemicalBook. (n.d.).

- CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents. (n.d.).

- Phenazepam - Wikipedia. (n.d.).

- 135774-38-8|3-Bromo-2'-chlorobenzophenone - BLDpharm. (n.d.).

- Column Chromatography ketone/silica - Physics Forums. (2011, November 19).

- Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (2025, December 12).

- Preparation of benzophenone - PrepChem.com. (n.d.).

- WO 2014/056465 A1 - Googleapis.com. (2014, April 17).

- 4-BROMO-3'-CHLOROBENZOPHENONE synthesis - ChemicalBook. (n.d.).

- 3-BROMOCHLOROBENZENE(108-37-2) 13C NMR spectrum - ChemicalBook. (n.d.).

- 3-Bromobenzophenone | C13H9BrO | CID 70548 - PubChem - NIH. (n.d.).

- 3-Bromo-2-chlorophenol | C6H4BrClO | CID 6455237 - PubChem - NIH. (n.d.).

- CN108586224B - Method for purifying and separating benzophenone - Google Patents. (n.d.).

- Chlorocarbonylation of an arene followed by the addition of another arene, illustrated by p-xylene 1 and anisole 2, leads smoothly to the unsymmetrical benzophenone 3. The product ketone can be purified by recrystallization or by column chromatography - University of Delaware. (n.d.).

- Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone - Pearson. (2024, July 15).

- 3-Chlorobenzophenone(1016-78-0) 13C NMR spectrum - ChemicalBook. (n.d.).

- Application Notes and Protocols for the Synthesis of 3-Bromobenzophenone via Friedel-Crafts Acylation - Benchchem. (n.d.).

- A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Patsnap Eureka. (n.d.).

- Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29).

- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10).

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

- 4-Chlorobenzophenone - Friedel Craft Acylation | PDF | Benzene - Scribd. (n.d.).

- Recrystallization - YouTube. (2020, January 10).

- Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025, August 5).

- WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents. (n.d.).

- 1-Bromo-3-chloro-2-methylpropane(6974-77-2) 1H NMR spectrum - ChemicalBook. (n.d.).

- 4-Chlorobenzophenone(134-85-0) 1H NMR spectrum - ChemicalBook. (n.d.).

- 3-Bromo-4,5-dimethyl-2-hydroxybenzophenone - Optional[13C NMR] - Chemical Shifts. (n.d.).

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (n.d.).

- I can't understand a fragment in the Mass-Spectrum of Benzophenone - Chemistry Stack Exchange. (2023, December 31).

- 3-Bromo-3-chloro-2-butanone | C4H6BrClO | CID 10921225 - PubChem. (n.d.).

- 99586-30-8|2-Bromo-3'-chlorobenzophenone - BLDpharm. (n.d.).

- 1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. sciforum.net [sciforum.net]

- 4. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 5. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. jackwestin.com [jackwestin.com]

- 12. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 13. proprep.com [proprep.com]

- 14. brainly.com [brainly.com]

- 15. researchgate.net [researchgate.net]

- 16. 3-Chlorobenzophenone(1016-78-0) 13C NMR spectrum [chemicalbook.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Elucidation of 3-Bromo-2'-chlorobenzophenone

This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of 3-Bromo-2'-chlorobenzophenone. As researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This document moves beyond a simple recitation of techniques, instead focusing on the strategic integration of analytical data, the causality behind experimental choices, and the establishment of a self-validating workflow to ensure the highest degree of scientific integrity.

Introduction: The Imperative of Structural Integrity

3-Bromo-2'-chlorobenzophenone is a halogenated aromatic ketone. Molecules of this class are pivotal intermediates in organic synthesis, often serving as scaffolds for more complex pharmaceutical agents or as photophysical probes in materials science. Its structure, comprising two substituted phenyl rings linked by a carbonyl group, presents a distinct analytical challenge: the precise assignment of substituents on each ring and the confirmation of their connectivity. An error in this initial characterization can have cascading and costly consequences in a development pipeline.

This guide will therefore detail a multi-technique approach, beginning with foundational mass and spectroscopic analysis and culminating in the definitive confirmation by X-ray crystallography. Each step is designed to build upon the last, creating a logical and robust evidence trail.

Analytical Strategy: A Convergent Approach

Our elucidation strategy is not a linear checklist but a convergent workflow. We begin with broad-stroke techniques that confirm elemental composition and functional groups, then progressively employ higher-resolution methods to map the precise atomic connectivity. Each piece of data must be consistent with all others to be considered valid.

Caption: Convergent workflow for structural elucidation.

Mass Spectrometry: Confirming Composition and Fragmentation

Expertise & Causality: We begin with Mass Spectrometry (MS) because it provides the two most fundamental pieces of information: the exact molecular weight and the elemental formula. Using high-resolution mass spectrometry (HRMS), we can differentiate our target from isomers or compounds with similar nominal masses. The isotopic pattern observed is a critical, self-validating feature; the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) creates a highly characteristic M, M+2, M+4 pattern that is mathematically predictable and serves as a powerful confirmation of the presence of these specific halogens.

Expected Data

| Analysis Type | Parameter | Expected Value/Observation | Rationale |

| HRMS (EI+) | Exact Mass [M]⁺ | 309.9549 (for ¹²C₁₃¹H₈⁷⁹Br³⁵ClO) | Confirms the elemental formula C₁₃H₈BrClO. |

| Low-Res MS (EI) | Molecular Ion Cluster | M⁺ (m/z 310), M+2 (m/z 312), M+4 (m/z 314) | Characteristic isotopic signature of one Br and one Cl atom. |

| Low-Res MS (EI) | Key Fragment Ions | m/z 231/233 [M-Br]⁺, m/z 275/277 [M-Cl]⁺, m/z 183/185 [C₇H₄BrO]⁺, m/z 139/141 [C₇H₄ClO]⁺ | Corresponds to predictable α-cleavage on either side of the carbonyl and loss of halogens.[1] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA). Set the ionization energy to 70 eV.

-

Injection: Introduce the sample via a direct insertion probe or GC inlet. For a solid probe, slowly ramp the temperature to achieve sublimation without thermal decomposition.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500 to ensure capture of the molecular ion and key fragments.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Causality: While MS confirms what atoms are present, Infrared (IR) spectroscopy provides rapid confirmation of how some are connected, specifically identifying the functional groups. For 3-Bromo-2'-chlorobenzophenone, the most crucial absorption is the carbonyl (C=O) stretch. Its position is diagnostic: conjugation with two aromatic rings lowers the frequency compared to a simple aliphatic ketone.[2][3] This single, strong peak provides immediate, high-confidence evidence of the benzophenone core structure.

Expected Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Presence of sp² C-H bonds in the phenyl rings. |

| ~1665-1685 | Strong | C=O Stretch (Ketone) | The key diagnostic peak. Conjugation with two aromatic rings lowers the frequency from the typical ~1715 cm⁻¹.[4][5] |

| ~1600-1450 | Medium-Strong | Aromatic C=C Bending | Confirms the presence of the aromatic rings. |

| Below 800 | Medium | C-Br, C-Cl Stretch | Located in the fingerprint region; often broad and can be difficult to assign definitively without comparison. |

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or germanium).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the precise connectivity of the molecule in solution. By analyzing the chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, we can piece together the substitution patterns on both aromatic rings. For a structure with this level of complexity, 2D NMR experiments are not optional; they are a mandatory component of a self-validating protocol. A COSY (Correlation Spectroscopy) experiment confirms proton-proton adjacencies, while an HSQC (Heteronuclear Single Quantum Coherence) experiment directly links each proton to its attached carbon.[6]

Caption: NMR workflow for unambiguous signal assignment.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Note: These are expert-predicted values based on principles of additivity and data from similar structures. Experimental verification is required.[7][8][9]

Table: Predicted ¹H NMR (500 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.0-7.8 | m | 2H | H-2, H-6 | Protons ortho to the carbonyl on the unsubstituted ring are deshielded. |

| ~7.7-7.5 | m | 3H | H-4, H-5, H-6' | Complex multiplet region for remaining protons. |

| ~7.45 | t | 1H | H-4' | Triplet due to coupling with two adjacent protons. |

| ~7.35 | t | 1H | H-5' | Triplet due to coupling with two adjacent protons. |

| ~7.25 | d | 1H | H-3' | Doublet due to coupling with H-4'. |

Table: Predicted ¹³C NMR (125 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~195 | C=O | Characteristic downfield shift for an aromatic ketone carbonyl.[3][4] |

| ~138-128 | Aromatic C, C-H | Multiple signals corresponding to the aromatic carbons. |

| ~134 | C-Cl | Carbon attached to chlorine is deshielded. |

| ~122 | C-Br | Carbon attached to bromine is shifted upfield relative to C-Cl due to the heavy atom effect. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Acquisition:

-

Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

-

Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to homogeneity.

-

Acquire a standard ¹H spectrum (e.g., 16 scans).

-

Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans).

-

Acquire standard gradient-selected COSY and HSQC spectra.

-

-

Data Processing: Process all spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction) and reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

X-Ray Crystallography: The Definitive Confirmation

Trustworthiness: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, it remains a hypothesis derived from indirect evidence. Single-crystal X-ray crystallography is the only technique that provides direct, unambiguous visualization of the molecular structure in three dimensions.[10] It is the gold standard for structural proof, resolving any ambiguity in substituent placement and providing precise bond lengths and angles.[11] Obtaining a high-quality crystal is often the rate-limiting step, but the definitive nature of the result justifies the effort.[10]

Experimental Protocol: Crystal Growth and Analysis

-

Crystal Growth:

-

Objective: To slowly bring a saturated solution to a state of supersaturation, inducing the formation of a single, well-ordered crystal.

-

Method (Slow Evaporation): Dissolve a high concentration of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a co-solvent like hexane). Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

-

Method (Vapor Diffusion): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane). The anti-solvent vapor will slowly diffuse into the sample vial, reducing the solubility and promoting crystallization.

-

-

Crystal Selection & Mounting: Using a microscope, select a single, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated while being irradiated with a monochromatic X-ray beam.

-

Structure Solution and Refinement: The diffraction pattern is collected and processed. The resulting electron density map is used to solve the structure and refine the atomic positions to yield the final 3D model.

Safety and Handling

As a Senior Application Scientist, safety is paramount. Based on data for structurally related halogenated propiophenones and benzophenones, 3-Bromo-2'-chlorobenzophenone should be handled with care.[12][13][14]

-

Hazard Classification (Predicted): Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile), safety goggles, and a lab coat.[13]

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion: A Self-Validating Structural Dossier

References

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- ResearchGate. Review of spectroscopic methods.

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. Available from: [Link]

- Biosynth. (2024). Safety Data Sheet: 3'-Chloro-2-bromopropiophenone.

- Oregon State University. (2020). CH 336: Ketone Spectroscopy.

- OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry.

- He, W., Zhang, R., & Cai, M. Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.

- The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4'-Bromo-3-chloropropiophenone.

- Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-3'-chloropropiophenone.

- Clark, J. Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Chlorobenzophenone.

- Fiveable. Spectroscopy of Aldehydes and Ketones.

- ChemicalBook. 3-BROMOCHLOROBENZENE(108-37-2) 13C NMR spectrum.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70548, 3-Bromobenzophenone. Available from: [Link]

- BLDpharm. 3-Bromo-2'-chlorobenzophenone.

- ECHEMI. 4-BROMO-4'-CHLOROBENZOPHENONE SDS, 27428-57-5 Safety Data Sheets.

-

Smith, G. D. (2010). X-Ray Crystallography of Chemical Compounds. The Journal of the American Medical Association, 303(1), 82-83. Available from: [Link]

- ResearchGate. A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example.

- ResearchGate. Comparative FTIR spectra of benzophenone and the product of the....

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Available from: [Link]

Sources

- 1. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 3-BROMOCHLOROBENZENE(108-37-2) 13C NMR spectrum [chemicalbook.com]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. biosynth.com [biosynth.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. 3-Bromobenzophenone | C13H9BrO | CID 70548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2'-chlorobenzophenone

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-2'-chlorobenzophenone. In the absence of publicly available experimental spectra, this guide presents a detailed, predicted spectral analysis grounded in established principles of NMR spectroscopy and the known effects of substituents on aromatic systems.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural characterization of halogenated benzophenone derivatives. It includes a thorough interpretation of the predicted spectra, detailed experimental protocols for data acquisition, and visual aids to elucidate the molecular structure and key spectral correlations.

Introduction: The Structural Significance of 3-Bromo-2'-chlorobenzophenone

3-Bromo-2'-chlorobenzophenone is a disubstituted aromatic ketone. The benzophenone core is a prevalent scaffold in medicinal chemistry and materials science. The specific halogenation pattern—a bromine atom on one phenyl ring and a chlorine atom on the other—creates a molecule with distinct electronic and steric properties. The bromine and chlorine substituents, being electron-withdrawing groups, significantly influence the electron density distribution within the aromatic rings, which in turn affects the chemical shifts of the protons and carbons in the NMR spectra.[2]

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules.[3] By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of the signals in ¹H and ¹³C NMR spectra, we can deduce the precise arrangement of atoms and confirm the identity and purity of the compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Bromo-2'-chlorobenzophenone is predicted to exhibit complex multiplets in the aromatic region, typically between 7.0 and 8.0 ppm.[2][4] The signals are influenced by the electronegativity of the halogen substituents and the carbonyl group, which act as deshielding moieties. The predicted data is based on a standard analysis in deuterated chloroform (CDCl₃) at a field strength of 400 MHz.

Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-2'-chlorobenzophenone in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |

| H-6' | 7.85 | dd | ³J = 7.8, ⁴J = 1.5 |

| H-2 | 7.80 | t | ⁴J ≈ 1.8 |

| H-4 | 7.75 | dt | ³J = 7.7, ⁴J = 1.4 |

| H-6 | 7.68 | ddd | ³J = 7.9, ⁴J = 1.8, ⁴J = 0.5 |

| H-3', H-5' | 7.45 - 7.55 | m | - |

| H-4' | 7.45 - 7.55 | m | - |

| H-5 | 7.38 | t | ³J = 7.8 |

Interpretation of the Predicted ¹H NMR Spectrum

-

Ring A (3-Bromophenyl ring):

-

H-2: This proton is ortho to the bromine atom and meta to the carbonyl group. It is expected to appear as a narrow triplet (or a finely split multiplet) due to meta-coupling with H-4 and H-6. Its downfield shift is attributed to the deshielding effect of the adjacent bromine.

-

H-4: This proton is meta to the bromine and ortho to the carbonyl group. It is predicted to be a doublet of triplets, primarily coupled to H-5 (³J, ortho-coupling, ~7.7 Hz) and showing a smaller meta-coupling to H-2 and H-6.[5]

-

H-5: Being ortho and para to electron-withdrawing groups, H-5 is expected to be a triplet due to coupling with its two ortho neighbors, H-4 and H-6, with a typical ortho-coupling constant of ~7.8 Hz.[6]

-

H-6: This proton is ortho to the carbonyl group and meta to the bromine. It will likely appear as a doublet of doublet of doublets due to ortho-coupling with H-5 and meta-couplings with H-2 and H-4.

-

-

Ring B (2'-Chlorophenyl ring):

-

The protons on this ring (H-3', H-4', H-5', and H-6') are expected to show complex and overlapping multiplets due to their close chemical shifts and multiple couplings.

-

H-6': Being ortho to the chlorine atom, this proton is expected to be the most downfield signal in this ring system, appearing as a doublet of doublets due to ortho-coupling with H-5' and meta-coupling with H-4'.

-

The remaining protons (H-3', H-4', H-5') will likely resonate as a complex multiplet in the range of 7.45-7.55 ppm.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show 13 distinct signals, as there are no elements of symmetry in the molecule. The carbonyl carbon will be the most downfield signal.[7] The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the bromine, chlorine, and carbonyl substituents.[8]

Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-2'-chlorobenzophenone in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C=O | 194.5 |

| C-1' | 138.0 |

| C-1 | 137.5 |

| C-3 | 136.0 |

| C-4 | 133.0 |

| C-2' | 131.5 (C-Cl) |

| C-6 | 131.0 |

| C-3' | 130.5 |

| C-5' | 129.8 |

| C-2 | 129.0 |

| C-4' | 127.0 |

| C-6' | 126.5 |

| C-5 | 123.0 (C-Br) |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): As expected for a ketone, this carbon is significantly deshielded and appears at the lowest field, predicted around 194.5 ppm.[7]

-

Quaternary Carbons:

-

C-1 and C-1': These are the carbons attached to the carbonyl group and are deshielded, appearing around 137.5 and 138.0 ppm, respectively.

-

C-3: The carbon bearing the bromine atom (ipso-carbon) is predicted around 123.0 ppm. The "heavy atom effect" of bromine can cause a slight upfield shift compared to what would be expected based on electronegativity alone.[8]

-

C-2': The carbon attached to the chlorine atom is expected at a downfield position, around 131.5 ppm, due to the electronegativity of chlorine.

-

-

Protonated Aromatic Carbons: The remaining eight carbons will appear in the typical aromatic region of 125-136 ppm. Their specific shifts are a result of the combined electronic effects of the substituents. Carbons ortho and para to the electron-withdrawing groups are generally more deshielded (shifted downfield).[9]

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure with atom numbering and the predicted proton coupling network.

Figure 1: Molecular structure of 3-Bromo-2'-chlorobenzophenone with atom numbering for NMR assignment.

Figure 2: Predicted ¹H-¹H coupling network for 3-Bromo-2'-chlorobenzophenone.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like 3-Bromo-2'-chlorobenzophenone.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition

This protocol is based on a 400 MHz NMR spectrometer.

Figure 3: General workflow for acquiring ¹H and ¹³C NMR spectra.

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Mode: Proton-decoupled.

-

Pulse Angle: 30 degrees.[10]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds (a longer delay may be needed for quaternary carbons).

-

Number of Scans: 1024 or more, depending on concentration.

-

Spectral Width: -10 to 220 ppm.

Data Processing

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Reference the spectrum. For ¹H, set the TMS peak to 0.00 ppm. For ¹³C, reference the solvent peak (CDCl₃) to 77.16 ppm.[7]

Conclusion

This guide provides a detailed, predicted ¹H and ¹³C NMR spectral analysis of 3-Bromo-2'-chlorobenzophenone, offering a valuable resource for its structural characterization. The predicted chemical shifts, coupling constants, and multiplicities are based on established principles of NMR spectroscopy and provide a robust framework for interpreting experimental data. The included experimental protocol outlines the necessary steps for acquiring high-quality NMR spectra, ensuring reliable and reproducible results for researchers in the field.

References

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Burns, D. C., et al. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ResearchGate. (2025). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. Retrieved from [Link]

-

LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Binder, C. (2019). Benzhydrol / Benzophenone NMR. YouTube. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Unknown. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Retrieved from [Link]

-

Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

University of St Andrews. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

-

Reich, H. J., & Yau, M. P. (2019). Basic 1H- and 13C-NMR Spectroscopy. Oxford University Press. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cshifts [sites.science.oregonstate.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 10. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-2'-chlorobenzophenone

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 3-Bromo-2'-chlorobenzophenone, a compound of interest in synthetic and pharmaceutical chemistry.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the underlying scientific principles and rationale that govern method development and data interpretation for this unique bi-halogenated molecule.

Section 1: Introduction to 3-Bromo-2'-chlorobenzophenone

3-Bromo-2'-chlorobenzophenone (C₁₃H₈BrClO) is a benzophenone derivative characterized by the presence of two different halogen atoms—bromine and chlorine—on its two phenyl rings. This structure makes it a valuable intermediate in organic synthesis.[1] However, the very features that make it synthetically useful present distinct challenges and opportunities for mass spectrometric analysis. A thorough understanding of its physicochemical properties is the foundation for any successful analytical method.

Table 1: Physicochemical Properties of 3-Bromo-2'-chlorobenzophenone

| Property | Value | Source |

| Molecular Formula | C₁₃H₈BrClO | [2] |

| Average Mass | 295.56 g/mol | [2] |

| Monoisotopic Mass | 293.9447 Da | Calculated |

| Key Isotopes | ⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl | [3] |

The presence of both bromine and chlorine, each with significant heavy isotopes, creates a uniquely complex and highly informative isotopic pattern that serves as a definitive "fingerprint" for identification.

Section 2: The Mass Spectrometric "Fingerprint": A Tale of Four Isotopes

The most powerful intrinsic feature for identifying 3-Bromo-2'-chlorobenzophenone in a mass spectrum is its distinctive isotopic cluster. Unlike elements such as carbon and hydrogen where the X+1 and X+2 isotopes are of low abundance, bromine and chlorine have major heavy isotopes.[4]

-

Chlorine (Cl): Exists as two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[5][6] This results in a characteristic M and M+2 peak pair where the M+2 peak is about one-third the height of the M peak.[5]

-

Bromine (Br): Exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio.[3][6] This produces a signature M and M+2 doublet of nearly equal intensity.[5]

When a molecule contains both atoms, these patterns combine. The resulting isotopic cluster for the molecular ion of 3-Bromo-2'-chlorobenzophenone will exhibit four main peaks:

-

M: Containing ³⁵Cl and ⁷⁹Br

-

M+2: A combination of ions containing (³⁷Cl and ⁷⁹Br) and (³⁵Cl and ⁸¹Br)

-

M+4: Containing ³⁷Cl and ⁸¹Br

-

M+6: Containing ³⁷Cl and ⁸¹Br plus a ¹³C atom.

The relative intensities of the M, M+2, and M+4 peaks provide a high-confidence confirmation of the presence of one chlorine and one bromine atom. This pattern is a critical, self-validating feature in any analysis.

Section 3: Ionization Techniques: A Comparative Analysis

The choice of ionization technique is critical and depends on the analytical goals, sample matrix, and available instrumentation. Mass spectrometry is a pivotal tool in pharmaceutical analysis for its sensitivity, selectivity, and speed.[7]

Electron Ionization (EI)

Typically coupled with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that uses high-energy electrons (commonly 70 eV) to ionize molecules, often causing extensive fragmentation.[8][9]

-

Causality: EI is suitable for thermally stable and volatile compounds.[8] The high energy imparted leads to predictable and reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.[9] For benzophenones, EI spectra typically show an intense molecular ion peak along with fragment ions from cleavage on either side of the carbonyl group.[10]

-

Best For: Structural confirmation of pure standards, impurity identification in GC-amenable samples, and creating library-searchable spectra.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique, ideal for analytes in a liquid stream, making it the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[11] It generates ions from solution, typically by protonation [M+H]⁺ or sodiation [M+Na]⁺ in positive ion mode.

-

Causality: ESI is chosen for its compatibility with LC separations and its gentle nature, which usually preserves the molecular ion.[11] For a molecule like 3-Bromo-2'-chlorobenzophenone, which lacks easily ionizable sites, mobile phase additives like formic acid are often required to promote protonation in positive mode.[12][13] Negative ion mode is generally less favorable for this analyte.

-

Best For: Quantitative analysis of complex mixtures, metabolite identification, and analysis of thermally labile compounds.[14][15]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another LC-MS compatible technique that is well-suited for medium-polarity compounds that are not efficiently ionized by ESI.[14]

-

Causality: APCI uses a corona discharge to ionize the mobile phase, which then transfers charge to the analyte molecules. It is suitable for a similar range of compounds as GC-MS but without requiring high volatility.

-

Best For: Compounds of low to medium polarity that are not amenable to ESI.

Section 4: Fragmentation Analysis: Deciphering the Molecular Breakdown

Tandem mass spectrometry (MS/MS) is essential for confirming structure and enhancing selectivity.[15] By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced.

Proposed Fragmentation Pathways (Positive ESI Mode)

In positive ion mode ESI-MS/MS, the protonated molecule [C₁₃H₈BrClO+H]⁺ is the precursor ion. Fragmentation is expected to occur at the weakest bonds, primarily around the central carbonyl group.

Table 2: Predicted Key Fragment Ions of [M+H]⁺ for 3-Bromo-2'-chlorobenzophenone

| Precursor m/z (³⁵Cl, ⁷⁹Br) | Fragment Ion Structure | Fragment m/z | Neutral Loss | Description |

| 295 | [C₇H₄BrO]⁺ | 183/185 | C₆H₅Cl | Loss of the chlorophenyl group |

| 295 | [C₇H₄Cl]⁺ | 111/113 | C₆H₅BrO | Loss of the bromobenzoyl moiety |

| 295 | [C₆H₄Br]⁺ | 155/157 | C₇H₅ClO | Loss of the chlorobenzoyl group |

| 295 | [C₆H₄Cl]⁺ | 111/113 | C₇H₅BrO | Loss of the bromobenzoyl group |

The characteristic isotopic patterns of bromine (1:1 ratio for M and M+2) and chlorine (3:1 ratio for M and M+2) will be retained in the corresponding fragment ions, providing further structural confirmation.[3][4]

Below is a conceptual diagram of the fragmentation process.

Caption: Conceptual workflow for MS/MS analysis of 3-Bromo-2'-chlorobenzophenone.

Section 5: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements (<5 ppm).[7][16] This capability is indispensable for unequivocally determining the elemental composition of the parent molecule and its fragments.[17][18]

-

Trustworthiness: While nominal mass instruments can identify the isotopic pattern, HRMS confirms the elemental formula. For example, it can distinguish C₁₃H₈BrClO from another molecule with a similar nominal mass but a different elemental composition. This is crucial for impurity profiling and metabolite identification in drug development.[16][19]

-

Expertise: In complex matrices, interferences may have the same nominal mass as the analyte. HRMS can resolve these interferences, providing a clean, unambiguous signal and enhancing analytical precision.[19]

Section 6: Practical Application: A Validated LC-MS/MS Protocol

This section outlines a robust, self-validating protocol for the quantitative analysis of 3-Bromo-2'-chlorobenzophenone in a research or quality control setting. The use of tandem mass spectrometry (LC-MS/MS) is considered the 'gold standard' for quantification due to its high selectivity and sensitivity.[15]

Experimental Workflow Diagram

Caption: Step-by-step workflow for LC-MS/MS analysis.

Step-by-Step Protocol

-

Standard and Sample Preparation:

-

Prepare a stock solution of 3-Bromo-2'-chlorobenzophenone (1 mg/mL) in acetonitrile.

-

Create a calibration curve by serially diluting the stock solution in a 50:50 acetonitrile:water mixture.

-

Prepare unknown samples by diluting them to an expected concentration within the calibration range using the same diluent.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 40% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.[12]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).[14]

-

MRM Transitions (Example):

-

Quantifier: 295 -> 183 (Collision Energy: 25 eV)

-

Qualifier: 295 -> 111 (Collision Energy: 35 eV)

-

-

Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to manufacturer recommendations.

-

-

System Validation and Data Analysis:

-

System Suitability: Inject a mid-range standard multiple times to ensure consistent retention time and peak area (%RSD < 5%).

-

Blank Injection: Inject a solvent blank to check for carryover. Carryover should be less than 20% of the lower limit of quantitation (LLOQ).[20]

-

Calibration: Plot the peak area ratio (analyte/internal standard, if used) against concentration and apply a linear regression. The correlation coefficient (r²) should be >0.99.

-

Quantification: Determine the concentration of unknown samples using the generated calibration curve.

-

Section 7: Troubleshooting and Advanced Considerations

-

Poor Sensitivity in ESI: Benzophenones can have limited ionization efficiency.[13] If sensitivity is low, consider adding a mobile phase modifier like ammonium fluoride, which has been shown to improve sensitivity for some phenolic compounds.[13]

-

Isotopic Peak Ratios: Ensure that the observed isotopic ratios in both MS1 scans and for fragment ions match the theoretical values. Deviations can indicate co-eluting interferences.

-

Adduct Formation: In ESI, sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts can sometimes be more prominent than the protonated molecule. If the [M+H]⁺ ion is weak, monitor for these adducts as they may provide better sensitivity.

By integrating a deep understanding of the molecule's unique isotopic signature with optimized ionization and fragmentation strategies, researchers can develop highly reliable and robust mass spectrometric methods for the analysis of 3-Bromo-2'-chlorobenzophenone.

References

-

Zhu, J. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC. Retrieved from [Link]

-

Wang, J. (2023). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom Publishing. Retrieved from [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

-

Suzuki, O., & Hattori, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. Retrieved from [Link]

-

Russo, M., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 28(5), 2061. Retrieved from [Link]

-

MDPI. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved from [Link]

-

Christianson, C. (2023). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Retrieved from [Link]

-

D'Silva, K., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. The Open Analytical Chemistry Journal, 4, 19-33. Retrieved from [Link]

-

Wang, G., & Hsieh, Y. (2016). Application of LCMS in small-molecule drug development. New Food Magazine. Retrieved from [Link]

-

Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]

-

Li, F., & Se-Son-Moy, M. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Development & Delivery. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from [Link]

-

Choi, K., et al. (2023). Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols. Environmental Research, 221, 115305. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 75762-59-3 CAS MSDS (3-BROMO-3'-CHLOROBENZOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. tutorchase.com [tutorchase.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. bioanalysis-zone.com [bioanalysis-zone.com]

- 13. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. longdom.org [longdom.org]

- 17. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pharmafocusamerica.com [pharmafocusamerica.com]

- 20. youtube.com [youtube.com]

An In-Depth Technical Guide to the FTIR Spectrum Interpretation of 3-Bromo-2'-chlorobenzophenone

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 3-Bromo-2'-chlorobenzophenone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak-listing to establish a foundational understanding of how to approach, acquire, and interpret the spectrum of this complex molecule. We will deconstruct the molecule's vibrational characteristics, correlating its structural features—the benzophenone core, the carbonyl group, and the specific ortho- and meta-halogen substitutions—with their expected infrared absorption bands. This guide emphasizes a first-principles approach, detailing robust experimental protocols and a self-validating system for spectral interpretation, ensuring both technical accuracy and field-proven insights.

Introduction: The Molecule and the Spectroscopic Challenge

3-Bromo-2'-chlorobenzophenone is a disubstituted aromatic ketone, a molecular scaffold of interest in synthetic chemistry and as an intermediate in pharmaceutical manufacturing. Its structure presents a unique spectroscopic puzzle, combining the features of a classic benzophenone with the electronic and vibrational influences of two different halogens at sterically and electronically distinct positions.

Accurate structural confirmation via FTIR is paramount for process control and quality assurance. This requires a detailed understanding of not just the presence of functional groups, but their specific chemical environment. The objective of this guide is to provide a logical workflow for interpreting the FTIR spectrum of this molecule, grounding the analysis in the foundational principles of vibrational spectroscopy.

Figure 1: Chemical Structure of 3-Bromo-2'-chlorobenzophenone.

Experimental Workflow: A Self-Validating Approach to Data Acquisition

The quality of an FTIR spectrum is fundamentally dependent on the sample preparation technique. For a crystalline solid like 3-Bromo-2'-chlorobenzophenone, two methods are prevalent: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR). The choice is not arbitrary and depends on sample availability, desired data quality, and the specific information sought.

Figure 2: Decision workflow for FTIR sample preparation.

Protocol 1: The KBr Pellet Method (Transmission)

This technique is the gold standard for obtaining high-quality transmission spectra of solids.[1]

Methodology:

-

Grinding: Using an agate mortar and pestle, grind approximately 1-2 mg of the 3-Bromo-2'-chlorobenzophenone sample.[2]

-

Scientist's Note: The goal is to reduce the particle size to less than the wavelength of the incident IR radiation (~2 microns). This is a critical step to minimize scattering of the IR beam, which can lead to distorted, broad peaks known as the Christiansen effect.[3]

-

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. Mix thoroughly with the sample.[2]

-

Pressing: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a clear, transparent pellet.

-

Scientist's Note: A cloudy or opaque pellet indicates insufficient grinding, excessive moisture in the KBr, or inadequate pressure. This will result in a poor-quality spectrum with a sloping baseline.

-

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire a background spectrum of a blank KBr pellet to correct for moisture and scattering losses.[1] Then, acquire the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR)

ATR has become a primary sampling technique due to its speed and lack of extensive sample preparation.[1][4]

Methodology:

-

Crystal Cleaning: Ensure the ATR crystal (commonly diamond or ZnSe) is impeccably clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the powdered 3-Bromo-2'-chlorobenzophenone sample directly onto the ATR crystal.[2]

-

Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure.

-

Scientist's Note: Good contact between the sample and the crystal is essential for a strong signal. The IR beam penetrates only a few microns into the sample, so this interface is critical.[1]

-

-

Analysis: Acquire the spectrum. If the software has an ATR correction feature (to account for the wavelength-dependent depth of penetration), apply it to make the spectrum appear more like a traditional transmission spectrum.[1]

Predictive Spectral Interpretation: Deconstructing the Molecule

Without a reference spectrum, we must build an interpretation from first principles, analyzing the contributions of each part of the molecule. The spectrum can be divided into four key zones, as outlined in the general principles of IR interpretation.

Region I: C-H Stretching (3100 - 3000 cm⁻¹)

-

Vibrational Mode: Aromatic C-H stretching.

-

Expected Appearance: Multiple weak to medium bands appearing just above 3000 cm⁻¹. Their presence confirms the aromatic nature of the compound. Unsubstituted benzophenone shows these peaks clearly.[5]

Region II: The Carbonyl (C=O) Stretching Band (~1665 cm⁻¹)

-

Vibrational Mode: C=O stretching of the diaryl ketone.

-

Expected Appearance: This will be one of the strongest and most diagnostic peaks in the spectrum.

-

Analysis: For unsubstituted benzophenone, this band appears strongly around 1652-1660 cm⁻¹.[6][7] The presence of electron-withdrawing halogen substituents (Br and Cl) is expected to cause a slight inductive shift to a higher wavenumber (frequency). However, this effect is often counteracted by resonance. The precise position will be highly sensitive to the molecule's solid-state conformation. A strong absorption in the 1660-1675 cm⁻¹ range is a definitive marker for the benzophenone core.

Region III: Aromatic C=C Stretching (1600 - 1450 cm⁻¹)

-

Vibrational Mode: In-plane skeletal vibrations of the two aromatic rings.

-

Expected Appearance: A series of four medium-to-sharp bands are characteristic of aromatic rings in this region. Look for peaks near 1600, 1585, 1500, and 1450 cm⁻¹.

Region IV: The Fingerprint Region (< 1500 cm⁻¹)

This region is complex but contains highly diagnostic information about the substitution patterns and carbon-halogen bonds.

-

C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): The pattern of these strong bands is highly characteristic of the substitution on the aromatic rings.[8]

-

The 2'-Chloro Ring (1,2-Disubstituted): Expect a strong band in the range of 770-735 cm⁻¹ .

-

The 3-Bromo Ring (1,3-Disubstituted): Expect a strong band between 810-750 cm⁻¹ and another medium band between 725-680 cm⁻¹ . The presence of a peak near 900-860 cm⁻¹ for the isolated C-H bond is also possible.

-

-

Carbon-Halogen Stretching:

-

C-Cl Stretch: Aromatic C-Cl bonds typically absorb in the 750-550 cm⁻¹ range. This band can be of medium to strong intensity.

-

C-Br Stretch: Aromatic C-Br bonds absorb at lower frequencies, typically in the 650-500 cm⁻¹ range.

-

Summary of Predicted Absorptions

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Structural Assignment |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Both Phenyl Rings |

| 1675 - 1660 | C=O Stretch | Very Strong, Sharp | Diaryl Ketone |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong (multiple bands) | Both Phenyl Rings |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong (multiple bands) | Confirms 1,2- and 1,3-substitution |

| 750 - 550 | C-Cl Stretch | Medium to Strong | 2'-Chlorophenyl Ring |

| 650 - 500 | C-Br Stretch | Medium | 3-Bromophenyl Ring |

A Framework for Spectral Validation

Trustworthiness in spectral interpretation comes from a system of cross-validation. A single spectrum should be considered a piece of evidence, not absolute proof.

Figure 3: Workflow for a self-validating spectral interpretation.

-

Comparison with Analogs: Compare the acquired spectrum with reference spectra of simpler, related molecules. For example, the spectrum of 2-chlorobenzophenone can help isolate the features of that ring, while the spectrum of 3-bromobenzophenone can do the same for the other.

-

Computational Corroboration: Use Density Functional Theory (DFT) calculations (e.g., with a B3LYP/6-31G(d,p) basis set) to compute the theoretical vibrational frequencies.[9] While calculated frequencies often require scaling, they provide a powerful, unbiased confirmation of the band assignments made through predictive analysis.

-

Database Search: Though a perfect match is unlikely, searching spectral databases for benzophenones with similar substitution patterns can reveal trends and add confidence to the interpretation.

Conclusion